2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H21ClN2O2 and its molecular weight is 260.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives exhibit a wide range of pharmacological activities, making them of significant interest in medicinal chemistry. The review by Asif and Imran (2019) highlights the importance of morpholine and its analogues in developing compounds with diverse pharmacological profiles, including antiviral, antitumor, and antimicrobial activities. This suggests that "2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one" could potentially be investigated for similar pharmacological applications given its morpholine structure.
Read More - Asif and Imran (2019)
Chloroquine and Its Derivatives in Disease Management
The research on chloroquine and its derivatives, including their repurposing for various infectious and noninfectious diseases, provides a framework for understanding how "this compound" might be utilized. Njaria et al. (2015) discuss the exploration of chloroquine's biochemical properties for new therapeutic applications, suggesting a potential avenue for research into similar compounds with chloro-containing structures.
Read More - Njaria et al. (2015)
Emerging Contaminants and Environmental Research
The environmental occurrence and impact of chlorophenols, as reviewed by Peng et al. (2016), might provide a context for studying "this compound" in environmental sciences. Understanding the behavior and effects of chloro-containing compounds in the environment can guide research into the environmental applications or implications of similar compounds.
Properties
IUPAC Name |
2-chloro-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOKMAZFOYQVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCOCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.